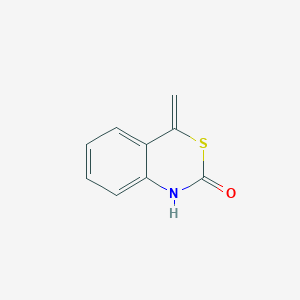![molecular formula C24H25Cl2Ga B14273687 [2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane CAS No. 168064-16-2](/img/structure/B14273687.png)
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane is a complex organogallium compound known for its unique structural and chemical properties. This compound features a gallium atom bonded to two chlorine atoms and a phenyl group substituted with two 2,4,6-trimethylphenyl groups. The steric hindrance provided by the bulky trimethylphenyl groups imparts significant stability to the compound, making it an interesting subject of study in organometallic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane typically involves the reaction of gallium trichloride with 2,6-bis(2,4,6-trimethylphenyl)phenyl lithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent any unwanted side reactions with moisture or oxygen. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid decomposition of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Análisis De Reacciones Químicas
Types of Reactions
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The gallium center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form complexes with other ligands, particularly those that can coordinate to the gallium center.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as alkyl lithium or Grignard reagents for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or halogens for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl lithium reagents would yield alkyl-substituted gallium compounds, while oxidation reactions could produce gallium(III) species.
Aplicaciones Científicas De Investigación
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogallium compounds and as a reagent in various organic transformations.
Biology: Its potential use in biological systems is being explored, particularly in the context of metal-based drugs and imaging agents.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in cancer treatment due to its ability to interact with biological molecules.
Industry: It is used in the development of new materials, particularly those that require stable organometallic compounds with specific electronic properties.
Mecanismo De Acción
The mechanism of action of [2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane involves its ability to coordinate with other molecules through its gallium center. This coordination can alter the electronic properties of the compound and facilitate various chemical reactions. The bulky trimethylphenyl groups provide steric protection, enhancing the stability of the compound and allowing it to participate in reactions that would otherwise be unfavorable.
Comparación Con Compuestos Similares
Similar Compounds
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]phosphane: Similar in structure but contains a phosphorus atom instead of gallium.
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]borane: Contains a boron atom and exhibits different reactivity due to the nature of boron.
[2,6-Bis(2,4,6-trimethylphenyl)phenyl]silane: Contains a silicon atom and is used in different applications due to silicon’s unique properties.
Uniqueness
The uniqueness of [2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane lies in its combination of steric hindrance and electronic properties. The presence of the gallium atom provides distinct reactivity compared to similar compounds with phosphorus, boron, or silicon. This makes it a valuable compound for studying the effects of metal centers in organometallic chemistry and for developing new materials and applications.
Propiedades
Número CAS |
168064-16-2 |
|---|---|
Fórmula molecular |
C24H25Cl2Ga |
Peso molecular |
454.1 g/mol |
Nombre IUPAC |
[2,6-bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane |
InChI |
InChI=1S/C24H25.2ClH.Ga/c1-15-10-17(3)23(18(4)11-15)21-8-7-9-22(14-21)24-19(5)12-16(2)13-20(24)6;;;/h7-13H,1-6H3;2*1H;/q;;;+2/p-2 |
Clave InChI |
TVKUIHXBJBJWTK-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)[Ga](Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dichloro[bis(octadecanoyloxy)]stannane](/img/structure/B14273608.png)
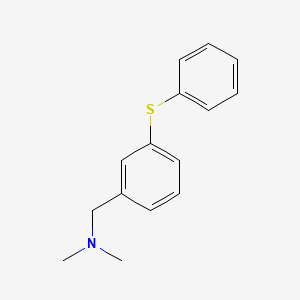
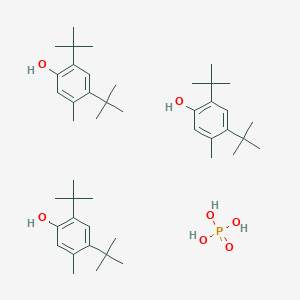
![2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid](/img/structure/B14273647.png)

![3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol](/img/structure/B14273665.png)

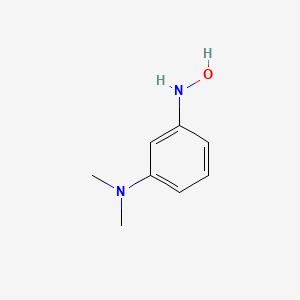
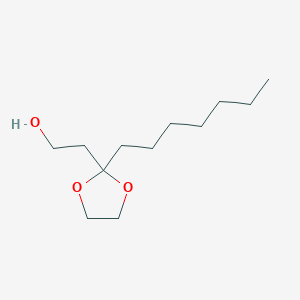
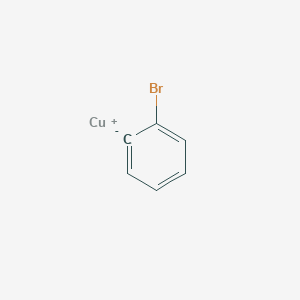
![[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid](/img/structure/B14273682.png)

